![molecular formula C12H14O2 B13870004 [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol: is an organic compound that features a phenyl group substituted with a methanol group and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol typically involves the reaction of a phenylmethanol derivative with a dihydropyran compound. One common method is the reaction of benzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in a pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol or toluene derivatives.
Substitution: Nitrobenzene, bromobenzene, or benzenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of phenylmethanol derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and dihydropyran rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Benzyl Alcohol: Similar in structure but lacks the dihydropyran ring.
3,4-Dihydro-2H-pyran: Contains the dihydropyran ring but lacks the phenylmethanol group.
Phenylmethanol: Contains the phenylmethanol group but lacks the dihydropyran ring.
Uniqueness: [2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol is unique due to the presence of both the phenylmethanol group and the dihydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O2/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12/h1-2,5-7,13H,3-4,8-9H2 |
Clave InChI |
SFLHWNINKCJSIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(OC1)C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


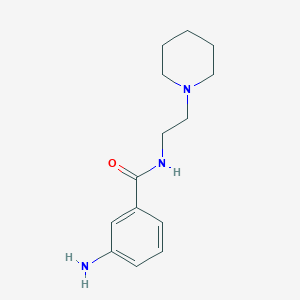
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
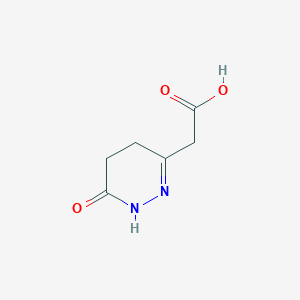
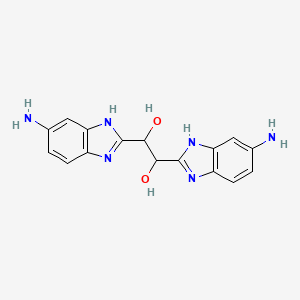
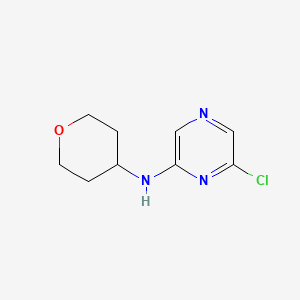
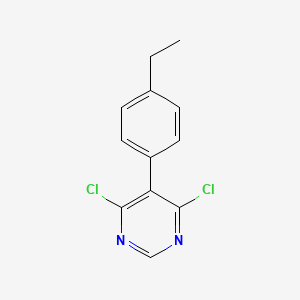
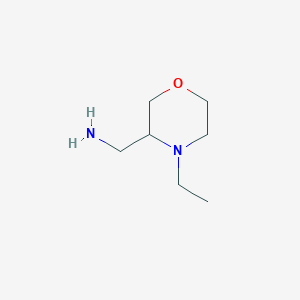
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
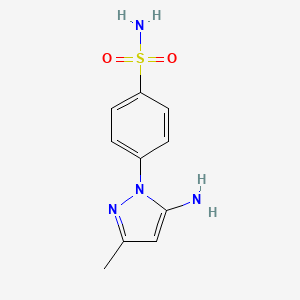
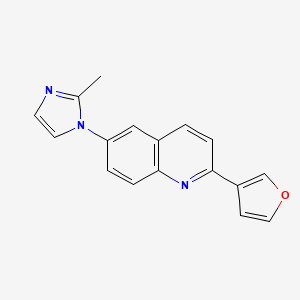
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)

